4-(Diethylamino)-2-methylquinoline-5,8-diol
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Overview
Description
4-(Diethylamino)-2-methylquinoline-5,8-diol is an organic compound with a complex structure that includes a quinoline core substituted with diethylamino and methyl groups, as well as hydroxyl groups at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-2-methylquinoline-5,8-diol typically involves multi-step organic reactions. One common method includes the condensation of 2-methylquinoline with diethylamine, followed by hydroxylation at the 5 and 8 positions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Diethylamino)-2-methylquinoline-5,8-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Scientific Research Applications
4-(Diethylamino)-2-methylquinoline-5,8-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Diethylamino)-2-methylquinoline-5,8-diol involves its interaction with specific molecular targets and pathways. It can bind to DNA and proteins, affecting their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Amodiaquine: Another antimalarial with structural similarities.
4-Dimethylaminopyridine: A derivative of pyridine with similar functional groups.
Uniqueness
4-(Diethylamino)-2-methylquinoline-5,8-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of diethylamino, methyl, and hydroxyl groups makes it versatile for various applications, setting it apart from other similar compounds.
Properties
CAS No. |
88484-75-7 |
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Molecular Formula |
C14H18N2O2 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
4-(diethylamino)-2-methylquinoline-5,8-diol |
InChI |
InChI=1S/C14H18N2O2/c1-4-16(5-2)10-8-9(3)15-14-12(18)7-6-11(17)13(10)14/h6-8,17-18H,4-5H2,1-3H3 |
InChI Key |
BFUIIGHEEZFOOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=NC2=C(C=CC(=C12)O)O)C |
Origin of Product |
United States |
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